
4-((2-((2-((3-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each requiring specific reactants and catalysts .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination) and the conditions under which it occurs are usually studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, Mass spectrometry). These properties can help in identifying and characterizing the compound .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Quinazolinone derivatives are synthesized through various chemical reactions, including palladium-catalyzed domino reactions, which involve N-benzylation, benzylic C-H amidation, and dehydrogenation in water. These methods are crucial for constructing quinazolinones, which are important scaffolds in medicinal chemistry due to their biological activities (Hikawa et al., 2012). Similarly, the synthesis of new quinazoline derivatives with potential antimicrobial properties highlights the importance of these compounds in developing new therapeutic agents (Desai et al., 2007).
Biological Applications
Research on quinazolinones also extends to their biological applications, such as antimicrobial activities. The synthesis of specific quinazolinone derivatives and their evaluation against various bacterial and fungal strains demonstrate the potential of these compounds in treating infections (Desai et al., 2007). Furthermore, studies on the molecular docking and biological potentials of new quinazoline and quinazolinone derivatives as dual inhibitors for tyrosine kinases highlight their potential in cancer therapy (Borik et al., 2021).
Analytical Chemistry Applications
Derivatives of quinazolinones are also explored in analytical chemistry, particularly in mass spectrometry for studying the fragmentation of N-linked carbohydrates. This research is critical for understanding the structural characterization of complex biomolecules (Harvey, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-[2-(3-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-3-16-30-27(35)22-14-12-21(13-15-22)18-33-28(36)24-10-5-6-11-25(24)32-29(33)37-19-26(34)31-23-9-7-8-20(4-2)17-23/h5-15,17H,3-4,16,18-19H2,1-2H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNXOVDMQSFLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



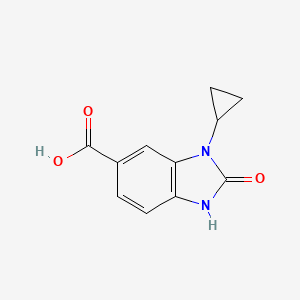

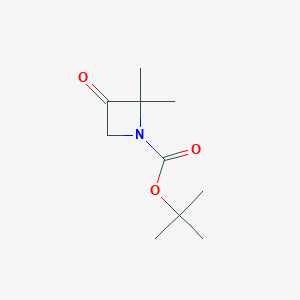
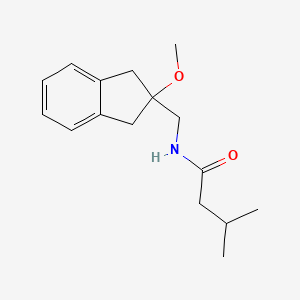
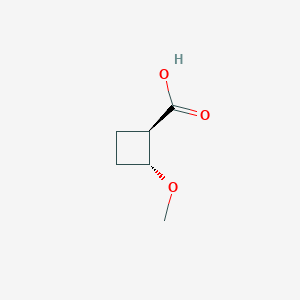
![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2833048.png)
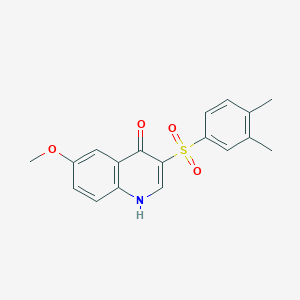

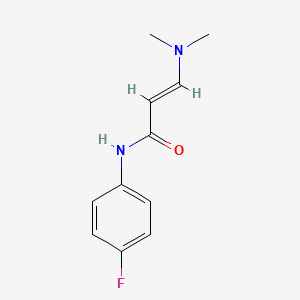
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2833054.png)
![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833056.png)
